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Introduction

MI-1063 is a potent and specific small molecule inhibitor of the protein-protein interaction
between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in
certain types of cancer, particularly in acute leukemias with MLL rearrangements. By disrupting
the Menin-MLL complex, MI-1063 inhibits the transcription of key downstream target genes,
such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer
cells.[1] CRISPR-Cas9 genetic screening is a powerful tool to elucidate the mechanisms of
action of small molecule inhibitors and to identify genes that confer sensitivity or resistance.
This application note provides a detailed protocol and data interpretation guidelines for utilizing
MI-1063 in CRISPR screening assays to identify novel therapeutic targets and understand
resistance mechanisms.

Mechanism of Action of MI-1063

The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to
chromatin, where it methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional
activation of leukemogenic genes.[1] MI-1063 binds to Menin and allosterically inhibits its
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interaction with MLL, thereby preventing the recruitment of the MLL complex to its target gene
promoters. This leads to a reduction in H3K4 methylation and subsequent downregulation of
genes essential for leukemia cell survival and proliferation. CRISPR-Cas9 knockout of MEN1,
the gene encoding Menin, can phenocopy the effects of MI-1063, providing a genetic validation
of the inhibitor's on-target activity.

Data Presentation

A CRISPR-Cas9 screen with a Menin-MLL inhibitor like MI-1063 can identify genes whose
knockout confers either resistance or sensitivity to the compound. The results are typically
represented as the log2 fold change (L2FC) of each single-guide RNA (sgRNA) in the drug-
treated population compared to a control population.

A chromatin-focused CRISPR screen was performed in MLL-rearranged leukemia cells (MLL-
AF9) treated with the Menin-MLL inhibitor MI-503, which is structurally and functionally similar
to MI-1063. The data below summarizes the top 20 most significantly enriched (conferring
resistance) and depleted (conferring sensitivity) genes from this screen.[2]
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Gene

Description

Log2 Fold Change
(MI-503 vs. DMSO)

Implication

Top Enriched Genes

(Resistance)

Loss of UTX may

bypass the need for

UTX (KDM6A) Histone demethylase Positive )
MLL-mediated H3K4
methylation.

MLL3 may have
Histone N redundant functions
MLL3 (KMT2C) Positive ) ]
methyltransferase with MLL1 in some
contexts.
) Similar to MLL3, its
Histone . )
MLL4 (KMT2D) Positive loss might confer
methyltransferase )
resistance.
Involved in B-cell
o N development, its loss

PAX5 Transcription factor Positive
may alter cellular
state.

Histone - A key transcriptional

CREBBP Positive i

acetyltransferase co-activator.
Histone - Interacts with
EP300 Positive
acetyltransferase CREBBP.
] ] N A reader of acetylated

BRD4 Bromodomain protein Positive )
histones.

Its loss may alter the

HDAC1 Histone deacetylase Positive epigenetic landscape
to favor survival.

Transcriptional . Part of a corepressor
SIN3A Positive )

corepressor complex with HDACL1.
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Polycomb repressive

Involved in gene

SuUz12 ] Positive ] ]
complex 2 subunit silencing.
Histone ) )
. Catalytic subunit of
EZH2 methyltransferase Positive
PRC2.
(H3K27)
Polycomb repressive N Core component of
EED ] Positive
complex 2 subunit PRC2.
) o Component of several
Histone-binding . ) o
RBBP4 ) Positive chromatin-modifying
protein
complexes.
Histone-binding - o
RBBP7 ] Positive Similar to RBBP4.
protein
Chromodomain
) o - Component of the
CHD4 helicase DNA binding Positive
) NuRD complex.
protein 4
SWI/SNF catalytic - A key chromatin
SMARCA4 i Positive
subunit remodeler.
SWI/SNF complex . Involved in chromatin
ARID1A ) Positive )
subunit remodeling.
Part of the PBAF
SWI/SNF complex - ) )
PBRM1 ) Positive chromatin remodeling
subunit
complex.
Histone Involved in
SETD2 methyltransferase Positive transcriptional
(H3K36) elongation.
Histone Its inhibition is
DOT1L methyltransferase Positive synergistic with
(H3K79) Menin-MLL inhibition.

Top Depleted Genes
(Sensitivity)

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621279?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Validates on-target

MEN1 Menin Negative o
effect of the inhibitor.
Mixed Lineage ) The direct partner of
MLL1 ] Negative i
Leukemia 1 Menin.
o A chromatin-binding
Lens epithelium- ) )
LEDGF (PSIP1) ) Negative protein that tethers
derived growth factor )
MLL to chromatin.
Myb proto-oncogene, ) Cooperates with MLL
c-MYB o Negative ) )
transcription factor in leukemogenesis.
Critical downstream
HOXA9 Homeobox A9 Negative target of the Menin-
MLL complex.
] ] A key cofactor of
MEIS1 Meis homeobox 1 Negative
HOXA®O.
PBX3 PBX homeobox 3 Negative Another HOX cofactor.
Histone ] Can be part of a
KAT6A (MOZ) Negative )
acetyltransferase complex with MLL.
WD repeat-containing ] A core component of
WDR5 ] Negative
protein 5 the MLL complex.
_ . A core component of
ASH2L Ash2-like Negative
the MLL complex.
Retinoblastoma- ] A core component of
RBBP5 o _ Negative
binding protein 5 the MLL complex.
_ A core component of
DPY30 Dpy-30 homolog Negative
the MLL complex.
] A master regulator of
MYC MYC proto-oncogene Negative ] )
cell proliferation.
_ An anti-apoptotic
BCL2 B-cell lymphoma 2 Negative ]
protein.
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Cyclin-dependent ] A key cell cycle
CDK6 ] Negative

kinase 6 regulator.
CCND1 Cyclin D1 Negative A partner of CDK4/6.

E2F transcription ] A key regulator of cell
E2F1 Negative

factor 1 cycle entry.

RNA polymerase I ) Essential for
POLR2A ) Negative o

subunit A transcription.

TATA-box binding ] A general transcription
TBP ] Negative

protein factor.

Bromodomain- . )
BRD2 o ) Negative A BET family member.
containing protein 2

Experimental Protocols

This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout
screen to identify genes that modulate the response to MI-1063 in a leukemia cell line such as
MOLM-13 or MV4-11, which are known to be sensitive to Menin-MLL inhibitors.

Protocol 1: Lentiviral Production of CRISPR Library

o Plasmid Amplification: Amplify the pooled sgRNA library plasmid in E. coli and purify the
plasmid DNA.

e Cell Seeding: Seed HEK293T cells at a density that will result in 70-80% confluency at the
time of transfection.

o Transfection: Co-transfect the HEK293T cells with the sgRNA library plasmid and lentiviral
packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

 Virus Collection: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

 Virus Titer Determination: Determine the viral titer by transducing the target cells with serial
dilutions of the viral supernatant and measuring the percentage of infected cells (e.g., by flow
cytometry for a fluorescent reporter or by antibiotic selection).
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Protocol 2: CRISPR-Cas9 Screen with MI-1063

Cell Line Preparation: Use a leukemia cell line (e.g., MOLM-13) that stably expresses Cas9.
If not available, first transduce the cells with a lentiviral vector expressing Cas9 and select for
a stable population.

Lentiviral Transduction of sgRNA Library: Transduce the Cas9-expressing cells with the
pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that
most cells receive a single sgRNA. A sufficient number of cells should be transduced to
achieve at least 500x coverage of the sgRNA library.

Antibiotic Selection: Two days post-transduction, select for successfully transduced cells by
adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration
should be predetermined by a kill curve.

Baseline Sample Collection (T0): After antibiotic selection is complete (typically 2-3 days),
harvest a representative population of cells as the TO reference sample.

Drug Treatment: Split the remaining cells into two populations: a control group treated with
vehicle (DMSO) and an experimental group treated with a predetermined concentration of
MI-1063. The concentration of MI-1063 should be in the range of the IC50 to IC80 to provide
a strong selective pressure. Based on similar compounds, a starting concentration range of
10-100 nM is recommended.

Cell Culture and Passaging: Passage the cells every 2-3 days, ensuring that the cell number
is maintained to represent the library complexity (at least 500 cells per sgRNA). Replenish
the media with fresh MI-1063 or DMSO at each passage.

Final Sample Collection (T-final): Continue the screen for 14-21 days. At the end of the
screen, harvest the cells from both the DMSO and MI-1063 treated populations.

Genomic DNA Extraction: Extract genomic DNA from the TO and T-final cell pellets.

sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences from the
genomic DNA using PCR. The PCR products are then purified and subjected to next-
generation sequencing to determine the abundance of each sgRNA.
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o Data Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data.[3] The
analysis will identify sgRNAs that are significantly enriched or depleted in the MI-1063-
treated population compared to the DMSO-treated and TO populations.

Mandatory Visualizations
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Caption: Menin-MLL signaling pathway and the mechanism of action of MI-1063.
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Caption: Experimental workflow for a pooled CRISPR-Cas9 screen with MI-1063.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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